Thermal Decomposition Mechanism: Concerted vs. Stepwise Pathway Compared with 2‑Azidoethanol
Matrix‑isolation infrared spectroscopy and real‑time UV photoelectron spectroscopy reveal that 2‑azidoethyl acetate thermally decomposes via a concerted mechanism analogous to that of azidoacetic acid, whereas 2‑azidoethanol follows a stepwise decomposition route resembling azidoacetone . The product distribution is qualitatively different: 2‑azidoethyl acetate generates C₂H₄, CH₂NH, HCN, CO₂, and N₂; 2‑azidoethanol yields CH₂NH, H₂CO, N₂, CO, and HCN under identical flow‑reactor conditions at elevated temperatures .
| Evidence Dimension | Thermal decomposition mechanism and product profile |
|---|---|
| Target Compound Data | Concerted mechanism; products: C₂H₄, CH₂NH, HCN, CO₂, N₂ |
| Comparator Or Baseline | 2‑azidoethanol (stepwise mechanism; products: CH₂NH, H₂CO, N₂, CO, HCN) |
| Quantified Difference | Mechanistic switch from stepwise to concerted; distinct product distribution (no C₂H₄ or CO₂ from comparator) |
| Conditions | Matrix‑isolation IR and real‑time UPS; heated flow reactor at various temperatures; gas‑phase study |
Why This Matters
A concerted decomposition pathway offers more predictable gas‑evolution behavior under thermal stress, reducing explosion risks during large‑scale handling or elevated‑temperature click reactions compared to 2‑azidoethanol.
- [1] Hooper, N., Beeching, L.J., Dyke, J.M., Morris, A., Ogden, J.S., Dias, A.A. & Costa, M.L. (2002) A Study of the Thermal Decomposition of 2‑Azidoethanol and 2‑Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. J. Phys. Chem. A, 106(44), 10619–10626. View Source
